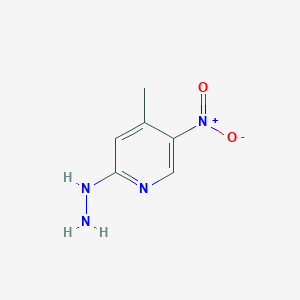

2-Hydrazinyl-4-methyl-5-nitropyridine

Description

Contextualizing Pyridine-Hydrazine Chemistry in Heterocyclic Synthesis

Hydrazinylpyridines are a well-established class of reagents in heterocyclic chemistry, prized for their ability to participate in cyclization reactions to form a variety of fused ring systems. The hydrazine (B178648) moiety, with its two nucleophilic nitrogen atoms, readily reacts with electrophilic partners, particularly dicarbonyl compounds and their equivalents.

The typical synthetic route to 2-hydrazinylpyridines involves the nucleophilic substitution of a halogen, most commonly chlorine, at the 2-position of the pyridine (B92270) ring with hydrazine hydrate (B1144303). d-nb.infonih.gov In the case of our title compound, the precursor would be 2-Chloro-4-methyl-5-nitropyridine (B1210972) . The presence of the nitro group on the ring facilitates this substitution by activating the ring towards nucleophilic attack.

The resulting hydrazinylpyridines are key intermediates in the synthesis of:

Pyrazolo[3,4-b]pyridines: Formed through condensation with 1,3-dicarbonyl compounds. These scaffolds are of significant interest due to their wide range of biological activities. Current time information in Pittsburgh, PA, US.frontiersin.org

Triazolo[4,3-a]pyridines: Synthesized by reaction with various one-carbon electrophiles, such as orthoesters or acid chlorides, followed by cyclization. organic-chemistry.org

Other Fused Systems: The versatile reactivity of the hydrazine group allows for the construction of a diverse array of other fused heterocycles, including pyrimidines and triazines. mdpi.com

Significance of Nitropyridine Scaffolds in Organic Transformations

The introduction of a nitro group onto a pyridine ring profoundly influences its chemical reactivity. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. nih.gov This electronic effect is fundamental to the synthesis of many substituted pyridines.

In the context of 2-Hydrazinyl-4-methyl-5-nitropyridine , the 5-nitro group plays a dual role. Firstly, it facilitates the synthesis of the compound itself from the corresponding 2-chloropyridine (B119429) precursor. Secondly, it modulates the reactivity of the resulting molecule. The electron-deficient nature of the pyridine ring can influence the nucleophilicity of the hydrazine moiety and the acidity of its protons. Furthermore, the nitro group itself can participate in reactions, such as reduction to an amino group, opening up further avenues for derivatization.

The presence of the nitro group makes the pyridine ring more susceptible to cyclization reactions that involve the hydrazine moiety, often allowing these reactions to proceed under milder conditions.

Scope and Research Trajectories for this compound

While specific, detailed research applications of This compound are not extensively reported in peer-reviewed literature, its structure strongly suggests a number of promising research directions. Its primary utility is expected to be as a precursor for the synthesis of fused heterocyclic systems.

Expected Reactivity and Potential Derivatives:

Based on the known chemistry of related hydrazinylpyridines, This compound is anticipated to react with various electrophiles to yield a range of fused heterocycles.

| Reactant Type | Expected Product | Significance of Product Scaffold |

| 1,3-Dicarbonyl Compounds (e.g., acetylacetone) | Pyrazolo[3,4-b]pyridines | Biologically active compounds with applications in medicine and agriculture. Current time information in Pittsburgh, PA, US. |

| β-Ketoesters (e.g., ethyl acetoacetate) | Pyrazolopyridinones | Important intermediates for further functionalization. |

| Carboxylic acid derivatives (e.g., acid chlorides, anhydrides) | Triazolo[4,3-a]pyridines | Heterocyclic systems with diverse pharmacological properties. organic-chemistry.org |

| Isothiocyanates | Triazolo[4,3-a]pyridine-3-thiones | Precursors for further synthetic transformations. organic-chemistry.org |

This table outlines the potential synthetic applications of this compound based on the established reactivity of analogous compounds.

Future research on this compound could focus on:

Systematic investigation of its cyclocondensation reactions: A thorough study of its reactions with a library of dicarbonyl compounds and other electrophiles would elucidate its synthetic utility and provide access to a novel class of substituted fused pyridines.

Exploration of the nitro group's reactivity: The reduction of the nitro group to an amine would yield a di-functionalized pyridine, offering opportunities for the synthesis of more complex and diverse molecular architectures.

Evaluation of the biological activity of its derivatives: Given that many pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyridines exhibit interesting pharmacological properties, the derivatives of This compound would be prime candidates for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-5-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-4-2-6(9-7)8-3-5(4)10(11)12/h2-3H,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBASHANKPYGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydrazinyl 4 Methyl 5 Nitropyridine and Analogues

Direct Nucleophilic Substitution Approaches

Direct nucleophilic substitution is a cornerstone for the synthesis of hydrazinylpyridines. This method involves the displacement of a suitable leaving group on the pyridine (B92270) ring by a hydrazine (B178648) derivative. The reactivity of the pyridine substrate is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group at the 5-position.

Halogenated Pyridine Precursors with Hydrazine Derivatives

A common and effective route to 2-hydrazinyl-4-methyl-5-nitropyridine involves the reaction of a halogenated precursor, 2-chloro-4-methyl-5-nitropyridine (B1210972), with hydrazine. The chlorine atom at the 2-position of the pyridine ring serves as a good leaving group, readily displaced by the nucleophilic hydrazine. The nitro group at the 5-position activates the ring towards nucleophilic attack, facilitating the substitution reaction.

The synthesis of the required precursor, 2-chloro-4-methyl-5-nitropyridine, can be achieved from 2-amino-4-methylpyridine (B118599) through a multi-step process guidechem.com:

Nitration: 2-amino-4-methylpyridine is first nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 2-amino-5-nitro-4-methylpyridine guidechem.com.

Hydrolysis: The resulting amino compound is then converted to the corresponding pyridinone, 2-hydroxy-4-methyl-5-nitropyridine, via a diazotization reaction followed by hydrolysis guidechem.com.

Chlorination: Finally, the 2-hydroxy group is replaced by a chlorine atom using a chlorinating agent like phosphorus pentachloride or thionyl chloride to afford the desired 2-chloro-4-methyl-5-nitropyridine guidechem.comresearchgate.net.

Once the halogenated precursor is obtained, it is reacted with hydrazine hydrate (B1144303), typically in a suitable solvent like ethanol (B145695). The nucleophilic nitrogen of hydrazine attacks the carbon atom bearing the chlorine, leading to the formation of this compound. A similar reaction has been reported for the conversion of 4-methoxy-5-nitropyrimidine (B8763125) to 4-hydrazino-5-nitropyrimidine using hydrazine hydrate in ethanol at low temperatures rsc.org.

Optimization of Reaction Conditions and Reagents

The efficiency of the nucleophilic substitution reaction can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and the potential use of catalysts. While specific optimization data for the synthesis of this compound is not extensively published, analogies can be drawn from similar reactions. For instance, in the hydrazine substitution of p-nitro-aromatic fluorides, various parameters were optimized to maximize the yield of the corresponding hydrazino product researchgate.net.

The following table, based on analogous reactions, illustrates potential optimization strategies for the synthesis of hydrazinylpyridines.

| Parameter | Variation | Potential Outcome/Consideration | Reference Analogy |

|---|---|---|---|

| Solvent | Ethanol, Methanol (B129727), Water | Ethanol is a commonly used solvent for such reactions, facilitating the dissolution of reactants. rsc.org | rsc.org |

| Temperature | -25°C to Reflux | Lower temperatures may be required to control the exothermicity of the reaction and minimize side products. In some cases, heating is necessary to drive the reaction to completion. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Reagent Ratio | Excess Hydrazine Hydrate | Using an excess of hydrazine hydrate can ensure the complete conversion of the starting material. rsc.org | rsc.org |

| Catalyst | None, Base, or Metal Catalyst | While often not necessary due to the activated substrate, a base could be used to deprotonate hydrazine, increasing its nucleophilicity. Some reactions benefit from metal catalysts. researchgate.net | researchgate.net |

Condensation and Cyclization Protocols

An alternative synthetic approach involves the construction of the heterocyclic system or its modification through condensation and cyclization reactions. These methods can be particularly useful for creating a variety of substituted pyridine analogues.

Reaction of Pyridinones with Hydrazine Hydrate

Pyridinones, which are cyclic amide tautomers of hydroxypyridines, can serve as precursors to hydrazinylpyridines. For example, 4-methyl-5-nitropyridin-2(1H)-one, the hydrolyzed intermediate in the synthesis of the chloro-precursor guidechem.com, could potentially react with hydrazine hydrate. This reaction would involve the nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration, although this is a less common route compared to the substitution of a halogenated precursor. A more established reaction is the conversion of pyridones to other heterocyclic systems, but their direct conversion to hydrazinylpyridines is also plausible under specific conditions.

Formation of Intermediate Hydrazones

Hydrazones are compounds characterized by a C=N-N linkage and are typically formed by the condensation of a carbonyl compound (an aldehyde or a ketone) with a hydrazine derivative youtube.comchemicalbook.com. In the context of synthesizing analogues of this compound, a synthetic strategy could involve a precursor with a carbonyl group, which is then converted to a hydrazone. For instance, a nicotinohydrazide can be condensed with various aldehydes to form a range of hydrazone derivatives nih.gov. This approach is particularly valuable for creating a library of structurally diverse analogues. The formation of hydrazones is often straightforward, proceeding under mild conditions, and can be a key step in the synthesis of more complex heterocyclic systems nih.gov.

The general reaction for hydrazone formation is as follows: R(C=O)R' + H₂NNHR'' → R(C=NNHR'')R' + H₂O

Novel Synthetic Pathways for Substituted Pyridines

The development of novel synthetic methods provides access to a wide array of substituted pyridines that can serve as precursors for hydrazinyl derivatives. These modern approaches often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance. While not directly applied to the synthesis of this compound in the reviewed literature, these methods represent the cutting edge of pyridine synthesis and could be adapted for this purpose.

Recent advancements include:

One-pot multicomponent reactions: These methods allow for the construction of complex pyridine rings from simple starting materials in a single step, often with high atom economy nih.gov.

Metal-catalyzed cross-coupling reactions: These have become powerful tools for the functionalization of pyridine rings, enabling the introduction of various substituents with high precision nih.gov.

Ring-opening and ring-closing strategies: Some innovative methods involve the temporary opening of the pyridine ring to facilitate functionalization, followed by ring closure to regenerate the aromatic system guidechem.com.

These novel pathways expand the toolbox for synthetic chemists, enabling the creation of a diverse range of substituted pyridines that could subsequently be converted to their hydrazinyl analogues through the methods described in section 2.1.

Chemical Reactivity and Derivatization Strategies

Transformations of the Hydrazine (B178648) Moiety

The hydrazine group is a potent nucleophile and a key building block for constructing larger molecular frameworks. Its two adjacent nitrogen atoms facilitate various cyclization and condensation reactions.

The terminal amino group of the hydrazine moiety is strongly nucleophilic and can participate in substitution reactions, most notably acylation. While direct examples involving 2-Hydrazinyl-4-methyl-5-nitropyridine are not extensively documented in readily available literature, the acylation of hydrazides is a fundamental and well-established transformation. For instance, peptide hydrazides are known to react with 1,3-dicarbonyl compounds like acetylacetone (B45752) to form acyl pyrazole (B372694) intermediates. nih.gov This reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen onto a carbonyl carbon, leading to the formation of a stable acyl pyrazole. nih.gov This type of reaction highlights the capacity of the hydrazine group to act as a potent nucleophile, forming new carbon-nitrogen bonds and serving as a precursor for further synthetic manipulations. nih.gov

The bifunctional nature of the hydrazine group, possessing two nucleophilic nitrogen atoms, makes it an ideal component for the synthesis of five-membered heterocyclic rings.

The reaction of a hydrazine with a 1,3-dicarbonyl compound is the classic and most common method for pyrazole synthesis, known as the Knorr Pyrazole Synthesis. chemhelpasap.comjk-sci.comslideshare.netslideshare.net In this reaction, the hydrazine derivative condenses with the dicarbonyl compound, leading to the formation of a stable, aromatic pyrazole ring through the loss of two water molecules. chemhelpasap.com

The general mechanism involves an initial acid-catalyzed reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups to form a hydrazone (an imine). chemhelpasap.comjk-sci.com This is followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, which, after dehydration, results in the formation of the pyrazole ring. slideshare.net Given the high reactivity of hydrazines and the stability of the resulting aromatic product, these reactions typically proceed efficiently and in high yields. chemhelpasap.com This synthetic strategy is broadly applicable and can be used to generate a wide variety of substituted pyrazoles. slideshare.netslideshare.net

The 2-hydrazinylpyridine substructure is a key precursor for the synthesis of fused heterocyclic systems, specifically chemhelpasap.comjk-sci.comslideshare.nettriazolo[4,3-a]pyridines. These are formed by constructing a triazole ring fused to the pyridine (B92270) core. Several methods are available for this transformation.

One common approach involves the reaction of the 2-hydrazinopyridine (B147025) with a one-carbon electrophile that facilitates the cyclization. For example, reacting 2-hydrazinopyridines with carboxylic acids or their derivatives under dehydrating conditions, such as with phosphorus oxychloride (POCl₃) or via a modified Mitsunobu reaction, can yield the triazolopyridine scaffold. chemhelpasap.com Patents have described the reaction of substituted 2-hydrazinopyridines with various benzoic acids under ultrasonic irradiation to afford the corresponding 3-aryl- chemhelpasap.comjk-sci.comslideshare.nettriazolo[4,3-a]pyridines in moderate to good yields. sigmaaldrich.com Another established method is the electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates, which provides 3-amino- chemhelpasap.comjk-sci.comslideshare.nettriazolo[4,3-a]pyridines without the need for transition metals. slideshare.net

| Reactant 1 (Hydrazine) | Reactant 2 (Carboxylic Acid) | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-hydrazino-3-chloro-5-trifluoromethylpyridine | 4-methoxybenzoic acid | Ultrasonic, 105°C, 3h | 3-(4-methoxyphenyl)-8-chloro-6-(trifluoromethyl)- chemhelpasap.comjk-sci.comslideshare.nettriazolo[4,3-a]pyridine | 70% |

| 2-hydrazino-3-chloro-5-trifluoromethylpyridine | 2-methoxybenzoic acid | Ultrasonic, 105°C, 3h | 3-(2-methoxyphenyl)-8-chloro-6-(trifluoromethyl)- chemhelpasap.comjk-sci.comslideshare.nettriazolo[4,3-a]pyridine | 44% |

| 2-hydrazino-3-chloro-5-trifluoromethylpyridine | 4-fluorobenzoic acid | Ultrasonic, 105°C, 3h | 3-(4-fluorophenyl)-8-chloro-6-(trifluoromethyl)- chemhelpasap.comjk-sci.comslideshare.nettriazolo[4,3-a]pyridine | 38% |

One of the most fundamental reactions of the hydrazine moiety is its condensation with aldehydes and ketones to form hydrazones. researchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.

A study on the synthesis of N-pyridyl-hydrazone derivatives provides a direct analogy. In this work, 6-ethoxy-2-hydrazinyl-3-nitropyridine was reacted with a variety of substituted benzaldehydes in refluxing ethanol (B145695). chemicalbook.com The reactions proceeded efficiently, yielding the corresponding (benzylidene)hydrazinyl nitropyridine derivatives in high yields. chemicalbook.com The straightforward nature of this reaction makes it a reliable method for derivatizing the hydrazine group, allowing for the introduction of diverse aryl substituents. researchgate.netchemicalbook.com

| Reactant 1 (Hydrazine) | Reactant 2 (Aldehyde) | Conditions | Yield |

|---|---|---|---|

| 6-Ethoxy-2-hydrazinyl-3-nitropyridine | 4-Methylbenzaldehyde | Ethanol, Reflux, 5h | 85% |

| 6-Ethoxy-2-hydrazinyl-3-nitropyridine | 4-Methoxybenzaldehyde | Ethanol, Reflux, 5h | 88% |

| 6-Ethoxy-2-hydrazinyl-3-nitropyridine | 4-Chlorobenzaldehyde | Ethanol, Reflux, 5h | 89% |

| 6-Ethoxy-2-hydrazinyl-3-nitropyridine | 4-Fluorobenzaldehyde | Ethanol, Reflux, 5h | 90% |

| 6-Ethoxy-2-hydrazinyl-3-nitropyridine | 4-(Trifluoromethyl)benzaldehyde | Ethanol, Reflux, 5h | 87% |

| 6-Ethoxy-2-hydrazinyl-3-nitropyridine | 4-Hydroxybenzaldehyde | Ethanol, Reflux, 5h | 85% |

Cyclization Reactions to Form Heterocyclic Systems

Modifications of the Nitro Group

The electron-withdrawing nitro group on the pyridine ring is also a key site for chemical modification, primarily through reduction reactions. The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, as it provides access to the corresponding amino compounds, which are valuable synthetic intermediates. google.com

A variety of methods exist for the reduction of aryl nitro groups. researchgate.net Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and effective method. Another widely used approach is transfer hydrogenation, which often employs hydrazine hydrate (B1144303) as the hydrogen source in the presence of a catalyst like Pd/C. jk-sci.com This method is particularly noted for its ability to selectively reduce nitro groups in the presence of other reducible functionalities, such as halogens, by carefully controlling the reaction conditions. jk-sci.com Metal-based reductions using reagents like iron (Fe) or zinc (Zn) in acidic media also provide mild and effective conditions for converting nitro groups to amines. These established methods are applicable to nitropyridine systems, allowing for the conversion of the nitro group in this compound to an amino group, thereby yielding a diaminopyridine derivative. Such transformations dramatically alter the electronic properties of the pyridine ring and open up new avenues for further derivatization.

Reduction to Amino Derivatives

The selective reduction of the nitro group in this compound to an amino group is a key transformation for accessing further derivatives. The hydrazinyl group itself can also be reduced to an amine. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

A common method for the selective reduction of nitroarenes is catalytic transfer hydrogenation using hydrazine hydrate in the presence of a catalyst like palladium on carbon (Pd/C). This method is often preferred over traditional catalytic hydrogenation with hydrogen gas due to its selectivity and safer handling. By carefully controlling the reaction conditions, such as temperature and catalyst loading, it is possible to selectively reduce the nitro group to an aniline (B41778) derivative while leaving the hydrazinyl group intact. For instance, refluxing with hydrazine hydrate and Pd/C in a solvent like methanol (B129727) can achieve this selective reduction. Conversely, more forcing conditions, such as microwave irradiation at elevated temperatures, can lead to the reduction of both the nitro group and the hydrazinyl moiety.

The resulting amino derivatives, such as 4-methyl-5-nitro-pyridin-2-amine, are valuable intermediates in their own right, serving as precursors for a wide range of heterocyclic compounds.

Table 1: Reduction Products of this compound

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | Hydrazine hydrate, Pd/C, Methanol, Reflux | 2-Hydrazinyl-4-methyl-pyridine-5-amine |

This table represents potential reduction outcomes based on established methods for related compounds.

Multicomponent Reaction Engagements

The hydrazinyl group in this compound is a potent nucleophile, making it a suitable component for multicomponent reactions (MCRs), which are highly efficient one-pot processes for the synthesis of complex molecules.

Exploration of Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid generation of molecular diversity. researchgate.net The core of these reactions involves the nucleophilic attack of an amine and another nucleophile onto an isocyanide, typically in the presence of a carbonyl compound and a carboxylic acid. researchgate.netnih.gov

While specific examples of this compound participating in IMCRs are not extensively documented, its hydrazinyl moiety possesses the necessary nucleophilicity to act as the amine component. In a hypothetical Ugi-type reaction, this compound could react with an aldehyde or ketone, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide derivative. The electron-withdrawing nature of the 5-nitro-4-methyl-pyridin-2-yl substituent would influence the reactivity of the resulting product and could open avenues for subsequent intramolecular cyclizations.

Synthesis of Fused Heterobicyclic Scaffolds (e.g., Pyridotriazines)

The bifunctional nature of the hydrazinyl group, with its two nitrogen atoms, makes this compound an excellent precursor for the synthesis of fused heterobicyclic systems. Reaction with 1,2- or 1,3-dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocyclic rings fused to the pyridine core.

Specifically, the synthesis of pyridotriazines can be envisaged through the condensation of this compound with α-dicarbonyl compounds, followed by cyclization. A related and well-documented transformation is the formation of triazolopyridines. For instance, the reaction of 2-hydrazinylpyridines with reagents like triethyl orthoformate or nitrous acid can lead to the formation of a fused triazole ring, yielding researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine skeletons. The presence of the nitro group on the pyridine ring in the starting material can facilitate these cyclization reactions. researchgate.net

Rearrangement Reactions

Acid-Promoted Dimroth-Type Rearrangements

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, typically involving the switching of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov While classically observed in 1,2,3-triazoles, this type of rearrangement is also known to occur in other nitrogen-containing heterocycles, often under acidic or basic conditions. nih.govbeilstein-journals.orgnih.gov

For a molecule like this compound, a Dimroth-type rearrangement could be initiated after its initial conversion into a fused heterocycle, such as a researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine. Under acidic conditions, the protonation of a nitrogen atom in the fused ring system can trigger a ring-opening, followed by rotation and re-closure to form a more thermodynamically stable isomer, such as a researchgate.netnih.govbeilstein-journals.orgtriazolo[1,5-a]pyridine. researchgate.netbeilstein-journals.org The presence of the electron-withdrawing nitro group can significantly influence the propensity and rate of such rearrangements by affecting the electron density of the pyridine ring. researchgate.net

Table 2: Plausible Dimroth Rearrangement of a this compound Derivative

| Intermediate | Conditions | Rearranged Product |

|---|

| researchgate.netnih.govbeilstein-journals.orgTriazolo[4,3-a]pyridine derivative | Acid (e.g., HCl) | researchgate.netnih.govbeilstein-journals.orgTriazolo[1,5-a]pyridine derivative |

This table illustrates a potential rearrangement pathway for a derivative of the title compound.

Transformations Involving Bicyclo[2.2.2]octene Skeletons

The nucleophilicity of the hydrazinyl group can be exploited in reactions with electrophilic scaffolds, such as those derived from bicyclo[2.2.2]octene. These rigid and well-defined skeletons are often used as platforms for the spatial orientation of functional groups.

Research has shown that hydrazinylpyridines can react with bicyclo[2.2.2]octene frameworks that contain fused succinic anhydride (B1165640) moieties. The hydrazinyl group acts as a nucleophile, leading to the opening of the anhydride ring and the formation of a succinimide (B58015) ring, effectively tethering the pyridine unit to the bicyclic scaffold. In a documented example, 2-hydrazinyl-5-nitropyridine, an analogue of the title compound, was successfully used in such a transformation. This reaction demonstrates the utility of this compound for the synthesis of complex, three-dimensional molecules with potential applications in materials science and as ligands for metal cations.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium on carbon (Pd/C) |

| Hydrazine hydrate |

| Methanol |

| 4-Methyl-5-nitro-pyridin-2-amine |

| 2-Hydrazinyl-4-methyl-pyridine-5-amine |

| 2,5-Diamino-4-methylpyridine |

| Raney Nickel |

| Isocyanide |

| Aldehyde |

| Ketone |

| Carboxylic acid |

| α-Acylamino amide |

| Pyridotriazine |

| α-Dicarbonyl compound |

| researchgate.netnih.govbeilstein-journals.orgTriazolo[4,3-a]pyridine |

| Triethyl orthoformate |

| Nitrous acid |

| researchgate.netnih.govbeilstein-journals.orgTriazolo[1,5-a]pyridine |

| Hydrochloric acid (HCl) |

| Bicyclo[2.2.2]octene |

| Succinic anhydride |

| Succinimide |

Spectroscopic Characterization and Structural Elucidation

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

A detailed experimental FT-IR spectrum for 2-Hydrazinyl-4-methyl-5-nitropyridine is not available in the reviewed literature. However, based on its structure, the following characteristic absorption bands would be anticipated:

N-H stretching: The hydrazinyl group (-NHNH2) would exhibit characteristic N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The primary amine portion (-NH2) would likely show two bands (asymmetric and symmetric stretching), while the secondary amine (-NH-) would show a single band.

C-H stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) ring would be expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group (-CH3) would appear just below 3000 cm⁻¹.

N-O stretching: The nitro group (-NO2) would display strong asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C and C=N stretching: The pyridine ring would show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibrations of the N-H bonds in the hydrazinyl group would be expected in the 1580-1650 cm⁻¹ range.

Without experimental data, a precise data table cannot be constructed.

Similarly, no experimental FT-Raman spectrum for this compound has been found in public databases. FT-Raman spectroscopy is a valuable complementary technique to FT-IR. It is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the nitro group and the C=C bonds of the aromatic ring would be expected to produce strong signals.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No published data is available for the UV-Vis absorption spectrum of this compound.

Solvent Effects on Absorption Spectra

No published data is available detailing the effects of different solvents on the absorption spectra of this compound.

pH and Temperature Dependence of Absorption

No published data is available on the pH and temperature dependence of the absorption spectrum of this compound.

Fluorescence Spectroscopy

There is no information available to confirm whether this compound is fluorescent or to describe its emission spectrum.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Molecular Structure Determination

No published single-crystal X-ray diffraction data, including crystal system, space group, or unit cell dimensions, is available for this compound.

Analysis of Supramolecular Structures and Hydrogen Bonding Networks

A comprehensive analysis of the supramolecular structure and hydrogen bonding networks for the specific compound this compound could not be completed. A thorough search for crystallographic and spectroscopic data from peer-reviewed scientific literature did not yield specific results for this molecule.

Detailed structural elucidation, including the determination of crystal packing, intermolecular interactions, and hydrogen bond geometries (such as bond lengths and angles), relies on experimental data from techniques like X-ray crystallography. Without access to published research or crystallographic database entries for this compound, a scientifically accurate description and the generation of data tables for its supramolecular assembly is not possible.

Research on structurally related compounds, such as other substituted nitropyridines, indicates that the hydrazinyl (-NHNH2) and nitro (-NO2) groups are strong hydrogen bond donors and acceptors, respectively. It is therefore highly probable that this compound would exhibit a complex network of intermolecular hydrogen bonds, significantly influencing its solid-state structure. However, without specific experimental data, any description would be purely speculative and fall outside the required standards of scientific accuracy for this article.

Further experimental investigation is required to characterize the supramolecular architecture of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a cornerstone for the theoretical investigation of 2-Hydrazinyl-4-methyl-5-nitropyridine (2H4M5NP). These methods allow for the detailed exploration of its molecular properties in the gaseous phase, providing data that complements and helps interpret experimental findings.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has emerged as the predominant computational method for analyzing 2H4M5NP. This approach has proven effective in providing a reliable description of the electronic structure and related properties of the molecule. The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional, combined with various basis sets such as 6-311++G(d,p) and 6-31G(d,p), is frequently selected for these calculations due to its balanced accuracy and computational efficiency.

The foundational step in the theoretical analysis of 2H4M5NP is the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. For 2H4M5NP, DFT calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, have been employed to ascertain the optimized structural parameters, including bond lengths and bond angles.

The optimized structure reveals a non-planar conformation, primarily due to the spatial arrangement of the hydrazinyl (-NHNH2) and nitro (-NO2) groups. The planarity of the pyridine (B92270) ring is slightly distorted by the substituent groups. The calculated bond lengths and angles from theoretical models show good agreement with experimental data where available, validating the computational approach. For instance, the C-N and N-N bond lengths within the hydrazinyl group and the N-O bonds in the nitro group are key parameters determined through these calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-N6 | 1.373 |

| N6-N7 | 1.385 | |

| C5-N8 | 1.451 | |

| N8-O1 | 1.231 | |

| N8-O2 | 1.231 | |

| Bond Angle (°) | C3-C2-N6 | 119.5 |

| C2-N6-N7 | 119.9 | |

| C4-C5-N8 | 118.4 | |

| O1-N8-O2 | 123.6 | |

| Data sourced from theoretical calculations. |

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. For 2H4M5NP, calculations are typically performed at the same B3LYP/6-311++G(d,p) level of theory used for geometry optimization.

The calculated frequencies often exhibit a systematic deviation from experimental values due to the harmonic approximation and the neglect of electron correlation. To improve accuracy, these frequencies are commonly scaled using a scaling factor. The analysis allows for the confident assignment of key vibrational modes, such as the N-H stretching vibrations of the hydrazinyl group, the asymmetric and symmetric stretching of the NO2 group, and the various C-H and pyridine ring vibrations. For example, the asymmetric and symmetric stretching modes of the nitro group are predicted at specific wavenumbers, which align well with the scaled theoretical values. Similarly, the characteristic stretching and scissoring vibrations of the amino (NH2) part of the hydrazinyl group are identified and assigned.

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Scaled Theoretical Value | Assignment |

| N-H Stretch | 3447 | 3448 | 3465 | NH2 Asymmetric Stretch |

| N-H Stretch | 3326 | 3328 | 3350 | NH2 Symmetric Stretch |

| C-H Stretch | 3087 | 3088 | 3090 | Pyridine Ring C-H Stretch |

| N-H Scissoring | 1634 | 1632 | 1635 | NH2 Scissoring |

| NO2 Stretch | 1576 | 1575 | 1580 | NO2 Asymmetric Stretch |

| NO2 Stretch | 1307 | 1308 | 1310 | NO2 Symmetric Stretch |

| Theoretical values scaled to align with experimental data. |

The electronic character of 2H4M5NP is elucidated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.

Calculations performed at the B3LYP/6-311++G(d,p) level show that for 2H4M5NP, the HOMO is primarily localized on the hydrazinyl group and the pyridine ring, indicating these are the main sites for electron donation. Conversely, the LUMO is predominantly centered over the nitro group and the pyridine ring, suggesting these regions are the primary electron-accepting sites. The relatively small energy gap calculated for 2H4M5NP points to its potential for significant charge transfer interactions within the molecule, which is a characteristic feature of push-pull systems. This small gap also implies higher chemical reactivity and lower kinetic stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.34 |

| LUMO Energy | -2.69 |

| Energy Gap (ΔE) | 3.65 |

| Values obtained from DFT/B3LYP/6-311++G(d,p) calculations. |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, allowing for the prediction of its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted onto the total electron density surface, with different colors indicating varying electrostatic potential values.

For 2H4M5NP, the MEP surface analysis clearly delineates the electron-rich and electron-deficient regions. The most negative potential, typically shown in red, is concentrated around the oxygen atoms of the nitro group, identifying them as the most likely sites for electrophilic attack. A region of negative potential is also found near the nitrogen atoms of the pyridine ring. Conversely, the positive potential, represented in blue, is localized around the hydrogen atoms of the hydrazinyl group, indicating these are the probable sites for nucleophilic attack. This visual tool effectively illustrates the charge separation characteristic of the molecule, arising from the electron-donating hydrazinyl group and the electron-withdrawing nitro group.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to investigate charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals).

Mulliken Charge Analysis

A hypothetical Mulliken charge distribution for this compound, based on general principles and data from similar molecules, is presented in the table below. This table illustrates the expected relative charges on the different atoms within the molecule.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N (pyridine) | -0.6 |

| C2 (pyridine) | +0.4 |

| N (hydrazinyl) | -0.5 |

| N (nitro) | -0.7 |

| O (nitro) | -0.4 |

| C4 (pyridine) | +0.1 |

| C5 (pyridine) | -0.2 |

| C (methyl) | -0.1 |

This data is illustrative and based on theoretical principles, not on published experimental or computational results for this specific molecule.

NMR Chemical Shift Predictions (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. nih.govresearchgate.net This method is particularly valuable for assigning signals in complex NMR spectra and for understanding how the electronic environment of a nucleus influences its shielding. For this compound, GIAO calculations, typically performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)), could provide theoretical ¹H and ¹³C NMR chemical shifts. nih.gov

These predicted values can then be correlated with experimental data to confirm the molecular structure and the assignment of spectral peaks. Studies on similar heterocyclic systems have demonstrated a good linear correlation between experimental and GIAO-predicted chemical shifts. mdpi.com

Correlation of Theoretical and Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental findings. This correlation enhances the reliability of the computational predictions and provides a more comprehensive understanding of the molecule's properties.

Theoretical geometry optimization, typically carried out using DFT methods, can predict bond lengths and angles for this compound in the gaseous phase. These calculated parameters can be compared with experimental data obtained from single-crystal X-ray diffraction (XRD), which provides the solid-state structure.

While XRD data for the title compound is not available, a study on the closely related molecule, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, provides a basis for comparison. researchgate.net In such comparisons, it is common to observe small discrepancies between the calculated and experimental values. researchgate.net These differences can often be attributed to the different phases in which the data were obtained (gas phase for calculations vs. solid state for XRD) and the presence of intermolecular interactions, such as hydrogen bonding, in the crystal lattice which are not accounted for in the gas-phase calculations. researchgate.net

Below is an illustrative table comparing hypothetical optimized geometric parameters for this compound with typical experimental values for similar pyridine derivatives.

| Geometric Parameter | Theoretical (DFT) | Experimental (XRD) |

| C2-N(hydrazinyl) | 1.35 Å | 1.33 Å |

| C5-N(nitro) | 1.45 Å | 1.43 Å |

| N-O (nitro) | 1.22 Å | 1.20 Å |

| C4-C5-N(nitro) | 118° | 119° |

This data is for illustrative purposes and is based on general trends observed in related compounds.

Computational methods can also predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. cdnsciencepub.com Similarly, predicted electronic transitions can be correlated with the absorption maxima observed in UV-Vis spectroscopy.

For instance, a theoretical vibrational analysis of 2-amino-5-nitropyridine (B18323) has been shown to be in good agreement with experimental IR and Raman spectra. cdnsciencepub.com In the case of this compound, a similar computational study would likely predict the characteristic stretching frequencies for the N-H bonds of the hydrazinyl group, the C-H bonds of the methyl group and the pyridine ring, and the N-O bonds of the nitro group. The experimental IR spectrum of the related compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile shows strong bands corresponding to these functional groups, which could be used to validate theoretical predictions. researchgate.net

Advanced Theoretical Studies

Beyond basic structural and spectroscopic predictions, computational chemistry can be employed to investigate more complex molecular behaviors.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the rotation around the C2-N bond of the hydrazinyl group is of particular interest. Different conformers can have different energies and, consequently, different populations at a given temperature.

Theoretical studies on similar molecules, such as 2-substituted piperazines, have shown that specific conformations can be stabilized by intramolecular hydrogen bonding. nih.gov In the case of this compound, it is plausible that an intramolecular hydrogen bond could form between one of the hydrogen atoms of the hydrazinyl group and the nitrogen atom of the pyridine ring or an oxygen atom of the nitro group. DFT calculations can be used to determine the relative energies of these different conformers and to identify the most stable conformation. Studies on other hydrazone derivatives have successfully used DFT to model different isomers and estimate their relative abundance. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the documented research concerning the nonlinear optical (NLO) properties of this compound. At present, there are no available experimental or theoretical studies that specifically investigate the NLO characteristics of this compound.

The exploration of NLO properties typically involves computational methods, such as Density Functional Theory (DFT), to calculate key parameters like polarizability (α) and first-order hyperpolarizability (β). These calculations provide insights into a molecule's potential for applications in optoelectronics, including frequency conversion and optical switching.

For many organic molecules, particularly those with donor-acceptor functionalities and conjugated π-electron systems, significant NLO responses are often predicted and observed. The molecular structure of this compound, which features an electron-donating hydrazinyl group and an electron-withdrawing nitro group on a pyridine ring, suggests that it could theoretically exhibit NLO behavior. The interaction between these groups through the pyridine's π-system is a common structural motif in the design of NLO materials.

However, without specific computational or experimental data, any discussion of the NLO properties of this compound would be purely speculative. Detailed research, including quantum chemical calculations and experimental validation, is required to determine its hyperpolarizability, assess its potential for second-harmonic generation (SHG), and understand the structure-property relationships that govern its NLO response.

Future research in this area would be necessary to generate the data required for a thorough analysis. Such studies would typically involve:

Quantum Chemical Calculations: Utilizing DFT with appropriate functionals and basis sets to optimize the molecular geometry and compute the electronic properties, including the dipole moment, polarizability, and hyperpolarizability tensors.

Analysis of Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the charge transfer characteristics within the molecule.

Experimental Verification: Techniques such as the Kurtz-Perry powder technique could be employed to experimentally measure the second-harmonic generation efficiency of the compound, providing a comparison for the theoretical predictions.

Until such research is conducted and published, the NLO properties of this compound remain an uncharacterized aspect of its chemical profile.

Applications in Advanced Materials and Chemical Synthesis Non Medicinal

Role as a Versatile Building Block in Organic Synthesis

2-Hydrazinyl-4-methyl-5-nitropyridine serves as a highly versatile building block in organic synthesis, primarily due to its multiple reactive sites. The compound is typically synthesized via the nucleophilic substitution of its precursor, 2-chloro-4-methyl-5-nitropyridine (B1210972), with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net This reaction replaces the chloro group at the C2 position of the pyridine (B92270) ring with a hydrazinyl (-NHNH₂) moiety, a functional group known for its high reactivity.

Precursor for Novel Heterocyclic Compounds

The true synthetic value of this compound is most evident in its role as a precursor for a diverse array of novel heterocyclic compounds. Heterocycles are a cornerstone of modern chemistry, and efficient methods for their synthesis are critical. researchgate.net The bifunctional nature of the hydrazinyl group makes it an ideal starting point for constructing new ring systems.

The hydrazinyl group is a key functionality for synthesizing fused heterocyclic systems, where a new ring is built onto the existing pyridine scaffold. This is a widely employed strategy in heterocyclic chemistry. tubitak.gov.trnih.gov The two nitrogen atoms of the hydrazinyl group can react with dicarbonyl compounds or their equivalents, such as β-ketoesters or malononitrile (B47326) derivatives, to form five- or six-membered rings. researchgate.net

For instance, the reaction of a hydrazino-heterocycle with acetylacetone (B45752) can yield a pyrazole-fused structure. researchgate.net Similarly, reactions with other appropriate precursors can lead to the formation of fused triazole or triazine rings. researchgate.nettubitak.gov.tr This cyclization strategy is a powerful tool for creating complex polycyclic architectures, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and other multi-ring systems that are subjects of research interest. nih.gov The general principle involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the final fused product.

Table 1: Examples of Reagents for Fused Ring Synthesis with Hydrazino-Heterocycles This table is based on established reactions of hydrazino-heterocycles and illustrates the potential synthetic pathways for this compound.

| Reagent Class | Specific Example | Resulting Fused Ring |

|---|---|---|

| β-Diketones | Acetylacetone | Pyrazole (B372694) |

| β-Ketoesters | Ethyl Acetoacetate | Pyrazolone |

| Dicarbonyl Compounds | Diethyl Oxalate | Triazine |

Beyond ring fusion, the hydrazinyl group is a handle for derivatization, allowing for the extension of the molecule and the introduction of new functionalities. Condensation reactions with aldehydes and ketones produce the corresponding hydrazones. researchgate.net This reaction is fundamental in creating more elaborate chemical structures. For example, a study on a related 2-methyl-5-nitro-6-phenylnicotinohydrazide demonstrated its conversion into a series of hydrazone derivatives.

This derivatization is crucial for building complex molecular frameworks and for tuning the properties of the final compound. The resulting hydrazones can serve as intermediates for further reactions or as the final target molecules in the development of new materials. cymitquimica.com

Development of Energetic Materials

The molecular structure of this compound contains the essential components of an energetic material: a fuel component (the hydrazinyl group and the hydrocarbon backbone of the pyridine ring) and an oxidizer component (the nitro group). Nitrogen-rich heterocycles are a major focus in the research of High Energy Density Materials (HEDMs) because the formation of N₂ gas upon decomposition releases a large amount of energy. nih.govmdpi.com

Compounds that combine hydrazino and nitro groups on a heterocyclic scaffold are well-recognized for their energetic potential. Research into energetic salts based on 4-amino-3-hydrazino-5-methyl-1,2,4-triazole has shown that this combination can lead to materials with exceptional detonation properties, including high detonation velocities and pressures. nih.gov While the core heterocycle is a triazole in that case, the principle of combining these energetic functional groups is directly applicable. The presence of these groups in this compound makes it a promising candidate for investigation as a new energetic material or a precursor to one.

The nitropyridine core of this compound is a key feature for its potential use in energetic materials. The nitro group significantly increases the density and the heat of formation of the compound, both of which are critical parameters for detonation performance. The synthesis of energetic materials often involves the introduction of nitro groups onto a heterocyclic ring. researchgate.net

While the specific compound is methyl-substituted, it belongs to the broader class of nitro- and alkyl-substituted pyridines that are precursors for energetic systems. Further functionalization, for example by linking it to other energetic rings like tetrazoles or oxadiazoles, could yield advanced energetic materials. nih.gov Research on nitroacetonitrile (B168470) highlights its utility in creating fused ring systems with vicinal amino and nitro moieties, a common motif in insensitive energetic materials, demonstrating the importance of such precursors in the field. researchgate.net

Table 2: Comparison of Energetic Properties in a Related Energetic Salt System Data from research on energetic salts based on 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, illustrating the performance potential of similar structures. nih.gov

| Compound | Detonation Pressure (GPa) | Detonation Velocity (m s⁻¹) |

|---|---|---|

| Compound 7 | 34.2 | - |

| Compound 8 | 33.9 | 8887 |

| RDX (Reference) | 34.9 | 8795 |

Functional Materials Research

The application of this compound may extend to functional materials research. The electronic properties of nitropyridine derivatives, stemming from the conjugated system of the pyridine ring and the influence of the nitro group, are a subject of study. A spectroscopic analysis of a structurally similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, investigated its UV-Vis absorption and fluorescence, indicating an interest in the photophysical properties of such molecules. researchgate.net

Furthermore, related heterocyclic structures containing hydrazino groups, such as 2-hydrazino-4-methylbenzothiazole, are noted for their potential use in coordination chemistry and as building blocks for molecules with fluorescent properties. cymitquimica.com This suggests that this compound could be explored as a ligand for creating metal-organic complexes or as a component in the synthesis of dyes or other functional organic materials.

Potential for Ligand Development

The this compound molecule possesses multiple coordination sites, making it a promising candidate for the design of novel ligands in coordination chemistry. The hydrazinyl moiety (-NHNH2) and the nitrogen atom of the pyridine ring can act as donor sites for metal ions, allowing the compound to function as a mono- or bidentate ligand. The formation of stable chelate rings with transition metals is anticipated, a common feature observed in similar pyridine and hydrazone-based ligands. nih.govjocpr.com

The presence of both a soft donor (amino nitrogen) and a hard donor (pyridine nitrogen) in the structure allows for coordination with a wide range of metal ions. nih.gov This versatility enables the synthesis of diverse metal complexes with tailored electronic and steric properties. Research on analogous compounds, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, has demonstrated the formation of intricate supramolecular structures through hydrogen bonding. researchgate.net This suggests that this compound could also participate in forming stable, multi-dimensional coordination polymers.

The synthesis of transition metal complexes with pyridine-based ligands is a well-established field. jscimedcentral.com Typically, the reaction of the ligand with a metal salt in a suitable solvent, often with heating, yields the desired complex. nih.govjscimedcentral.com The resulting complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion and reaction conditions. nih.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

|---|---|---|

| Monodentate | Pyridine Nitrogen | Various transition metals |

| Monodentate | Hydrazinyl Nitrogen | Various transition metals |

General Applications in Catalysis

Metal complexes derived from hydrazone and pyridine-based ligands have demonstrated significant catalytic activity in various organic reactions. researchgate.netmdpi.com While direct catalytic studies on this compound are not extensively documented, its structural similarity to these catalytically active compounds suggests its potential in this area. The formation of metal complexes with this ligand could lead to catalysts for oxidation, reduction, and cross-coupling reactions.

Hydrazone complexes, for instance, have been employed as catalysts in reactions like the oxidation of aniline (B41778). mdpi.com The catalytic efficiency often depends on the nature of the metal center and the ligand framework. The electronic properties of the this compound ligand, influenced by the electron-withdrawing nitro group, could modulate the reactivity of the metal center in its complexes, potentially leading to novel catalytic activities.

Furthermore, some transition metal complexes are known to catalyze the disproportionation of hydrazine. researchgate.net Given the presence of the hydrazinyl group, it is conceivable that metal complexes of this compound could be investigated for similar catalytic transformations. The development of such catalysts is of interest for chemical synthesis and energy applications.

Contribution to Dye Chemistry

The chemical structure of this compound makes it a potential intermediate in the synthesis of azo dyes. Azo dyes, which constitute a significant portion of the synthetic colorants used in various industries, are characterized by the presence of an azo group (-N=N-). nih.gov The most common method for their synthesis involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. nih.gov

While this compound is a hydrazine derivative, it can be converted to the corresponding primary amine, 2-Amino-4-methyl-5-nitropyridine. This amine can then undergo diazotization using a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This reactive intermediate can subsequently be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes with different colors and properties. The final color of the dye would be influenced by the electronic nature of the substituents on both the pyridine ring and the coupling component.

The synthesis of related nitropyridine derivatives, which can serve as precursors to the necessary amines, is an established area of research. guidechem.com The presence of the nitro group in the resulting dye molecule can act as a chromophore, contributing to its color.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile |

| 2-Amino-4-methyl-5-nitropyridine |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Cobalt(II) |

| Sodium nitrite |

| Aniline |

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic routes to 2-Hydrazinyl-4-methyl-5-nitropyridine and its derivatives is a primary area for future investigation. Traditional synthetic methods often rely on harsh reaction conditions and hazardous reagents. Future research will likely focus on the adoption of green chemistry principles to overcome these limitations.

Key Research Areas:

Flow Chemistry: Continuous flow synthesis offers significant advantages over conventional batch processes, including enhanced safety, improved reaction control, and scalability. rsc.orgrsc.orgnih.gov The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation. researchgate.netmdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. chemrxiv.orgufl.edu Future studies could explore the potential of nitroreductases or other enzymes to catalyze key steps in the synthesis of this compound, offering high selectivity and mild reaction conditions. chemrxiv.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner product profiles. Investigating microwave-assisted protocols for the synthesis of this compound could provide a more efficient alternative to conventional heating methods.

Solvent-Free and Aqueous Synthesis: The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal of green chemistry. Research into solid-state reactions or syntheses in aqueous media would represent a significant step towards a more sustainable production process.

Advanced Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic protocols and designing new reactions. The interplay between the hydrazinyl, methyl, and nitro groups on the pyridine (B92270) ring dictates its reactivity.

Future research in this area could involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. researchgate.netresearchgate.nettandfonline.comresearchgate.netmdpi.com Such studies can elucidate the regioselectivity and stereoselectivity of reactions involving this compound.

Kinetic Studies: Detailed kinetic analysis of key reactions, such as nucleophilic substitutions or cyclization reactions, can help to unravel the underlying reaction mechanisms and identify rate-determining steps.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, could enable the detection and characterization of transient intermediates, providing direct evidence for proposed reaction mechanisms. A study on the nitration of pyridine by dinitrogen pentoxide, for instance, has detailed the intricate mechanism of this reaction. rsc.orgpsu.edu

Development of Novel Analogues and Derivatives with Tunable Properties

The structural scaffold of this compound provides a versatile platform for the synthesis of a wide range of novel analogues and derivatives with potentially tunable chemical and physical properties. The reactivity of the hydrazinyl group, in particular, allows for its transformation into various heterocyclic systems.

Potential avenues for exploration include:

Synthesis of Fused Heterocyclic Systems: The hydrazinyl moiety can be readily cyclized with various reagents to form fused heterocyclic systems such as triazolopyridines, pyrazolopyridines, and pyridotriazines. These ring systems are often associated with diverse biological activities.

Modification of Substituents: Systematic variation of the methyl and nitro groups, as well as the introduction of other functional groups onto the pyridine ring, can be used to fine-tune the electronic and steric properties of the molecule. This approach can lead to the development of compounds with optimized properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to establish relationships between the structural features of this compound derivatives and their chemical or biological activities. wjpsonline.comnih.goveurekaselect.commdpi.com These models can then be used to guide the design of new analogues with enhanced properties.

Interdisciplinary Applications Beyond Current Scope

The unique chemical properties of this compound and its derivatives suggest potential applications in a variety of interdisciplinary fields beyond traditional organic synthesis.

Promising areas for future research include:

Medicinal Chemistry: Pyridine and its derivatives are prevalent scaffolds in many approved drugs. mdpi.comnih.gov The structural motifs accessible from this compound could be explored for their potential as therapeutic agents, for example, as inhibitors of specific enzymes or as antimicrobial agents. mdpi.com

Materials Science: Nitropyridine derivatives have been investigated for their potential as energetic materials and organic optical materials. researchgate.netnih.gov Future research could focus on the synthesis of polymers or coordination complexes incorporating the this compound scaffold to create new functional materials with interesting electronic or optical properties.

Agrochemicals: Many commercial herbicides, insecticides, and fungicides contain pyridine ring systems. The development of novel derivatives of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles. chempanda.com

Q & A

Q. What are the optimal synthetic routes for 2-Hydrazinyl-4-methyl-5-nitropyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution, where hydrazine replaces a leaving group (e.g., chloro or bromo) on a pre-functionalized pyridine ring. For example, reacting 4-methyl-5-nitro-2-chloropyridine with hydrazine hydrate under reflux in ethanol or THF is a common approach. Key factors affecting yield include:

- Temperature : Elevated temperatures (60–80°C) accelerate substitution but may promote side reactions like oxidation of the hydrazinyl group.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful moisture control.

- Stoichiometry : Excess hydrazine (1.5–2.0 equivalents) ensures complete substitution but complicates purification.

Monitoring via TLC and optimizing reaction time (6–12 hours) mitigates over-substitution or decomposition. Anhydrous conditions and pH control (weakly acidic) improve hydrazine reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies hydrazine protons (δ 3.5–5.0 ppm, broad) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR and DEPT confirm substitution patterns.

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and nitro group vibrations (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves structural ambiguities, such as nitro group orientation relative to the hydrazinyl moiety. Cross-referencing experimental IR with DFT-predicted spectra (B3LYP/6-31G*) enhances reliability .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a tightly sealed container, away from oxidizers and moisture, at 2–8°C.

- Waste Management : Neutralize acidic/basic residues before transferring to hazardous waste containers. Avoid aqueous disposal to prevent environmental contamination.

- Spill Response : Absorb with inert material (vermiculite) and dispose of as hazardous waste. Immediate skin decontamination with soap and water is critical .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange terms) model electron distribution and frontier orbitals effectively. Basis sets (6-31G*) optimize geometry and HOMO-LUMO gaps (~4.5–5.0 eV), indicating nucleophilic attack sites (e.g., nitro group reduction).

- Solvent Effects : Polarizable continuum models (PCM) simulate solvation, improving accuracy for reaction pathway predictions.

- Validation : Compare calculated UV-Vis spectra (TD-DFT) with experimental data to assess model validity. For example, nitro group orientation affects absorption maxima, guiding photostability studies .

Q. How should researchers address contradictory data in the synthesis and characterization of hydrazinylpyridine derivatives?

Methodological Answer:

- Purity Verification : Use HPLC/GC-MS to detect impurities (e.g., unreacted starting materials).

- Reaction Replication : Collaborate across labs to isolate variables (e.g., moisture, oxygen sensitivity).

- Computational Insights : DFT models predict tautomers (e.g., hydrazine-keto vs. enol forms) that may explain NMR discrepancies.

- Advanced Spectroscopy : 2D NMR (COSY, NOESY) clarifies spatial relationships between substituents. For instance, NOE correlations between methyl and hydrazine protons confirm proximity .

Q. What methodological approaches evaluate this compound as a pharmacophore in drug discovery?

Methodological Answer:

- In Silico Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins (e.g., kinase inhibitors).

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methyl with ethyl) to assess bioactivity trends.

- ADMET Profiling : SwissADME predicts pharmacokinetic properties (e.g., logP ~1.8 suggests moderate lipophilicity).

- In Vitro Assays : Test enzyme inhibition (IC₅₀) and cytotoxicity (MTT assay) in cell lines. Hydrazine derivatives often show promise in antimicrobial or anticancer studies .

Q. How can contradiction analysis optimize synthetic pathways for nitro-substituted hydrazinylpyridines?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent, temperature).

- Byproduct Analysis : LC-MS detects intermediates (e.g., diazonium salts) in failed reactions, guiding mechanistic hypotheses.

- Statistical Tools : ANOVA quantifies the impact of factors like hydrazine excess (p < 0.05). For example, excess hydrazine may deprotonate intermediates, altering reaction trajectories. Adjusting pH (6–7) mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.